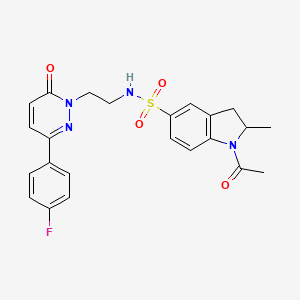

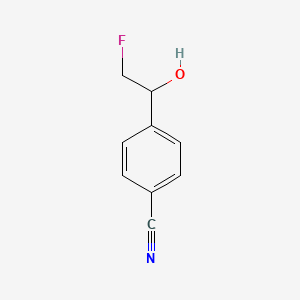

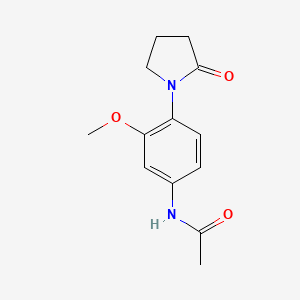

4-(2-Fluoro-1-hydroxyethyl)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzonitriles can be achieved through various methods. One such method involves the reaction of an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150* C. and 190* C . Another method involves the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride .科学的研究の応用

Radiation-Induced Hydroxylation

The study of radiation-induced hydroxylation of compounds like benzonitrile reveals insights into chemical reactions under radiation. Eberhardt (1977) found that hydroxylation of benzonitrile, in the absence of oxidizing agents, results in minimal formation of substituted phenols. Metal salts significantly influenced the conversion of OH radicals to phenols, with the isomer distribution depending on the type of metal salt used. This suggests that 4-(2-Fluoro-1-hydroxyethyl)benzonitrile could play a role in studies related to radiation chemistry and the influence of metal ions on aromatic hydroxylation processes (Eberhardt, 1977).

Iodination and Continuous Flow Chemistry

The iodination of fluoro-benzonitrile derivatives under continuous flow conditions has been explored, as shown in the work by Dunn et al. (2018). Their research highlighted the effectiveness of different bases in achieving the desired regioisomer. This study demonstrates the potential of using 4-(2-Fluoro-1-hydroxyethyl)benzonitrile in continuous flow chemistry, particularly in reactions involving iodination (Dunn et al., 2018).

Synthesis of Intermediates for Medicinal Compounds

Tong-bin Zhang (2012) synthesized 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide, from m-fluoro-(trifluoromethyl)benzene. This highlights the potential of using 4-(2-Fluoro-1-hydroxyethyl)benzonitrile in the synthesis of intermediates for medicinal compounds, offering an environmentally friendly and practical method (Zhang Tong-bin, 2012).

Fluorescence and Internal Conversion Studies

Research by Druzhinin et al. (2001) on the impact of fluoro-substitution on 4-(1-azetidinyl)benzonitrile in alkane solvents revealed that fluoro-substitution leads to decreased fluorescence quantum yields and shorter decay times. This indicates that derivatives like 4-(2-Fluoro-1-hydroxyethyl)benzonitrile could be significant in studying fluorescence and internal conversion processes in various solvents (Druzhinin et al., 2001).

Liquid Crystal Behavior

A study by K et al. (2022) on the influence of laterally substituted groups on 4-cyanobiphenyl-benzonitrile-based dimers offers insights into the behavior of liquid crystals. The research helps understand how lateral groups and connecting spacers impact the liquid crystal behavior of dimers, which could be relevant for 4-(2-Fluoro-1-hydroxyethyl)benzonitrile in similar applications (K et al., 2022).

Safety and Hazards

特性

IUPAC Name |

4-(2-fluoro-1-hydroxyethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-5-9(12)8-3-1-7(6-11)2-4-8/h1-4,9,12H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWDWJWQHEJOOSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(CF)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluoro-1-hydroxyethyl)benzonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[7-(Benzylsulfanyl)-5-(4-chlorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2438883.png)

![N'-[(Z)-(2-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide](/img/structure/B2438886.png)

![6-Chloro-3-cyclohexyl-2,4-dihydropyrido[3,2-h][1,3]benzoxazine](/img/structure/B2438893.png)

![8-(4-Ethoxybenzoyl)-6-[(3-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2438895.png)

![4-benzoyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2438897.png)

![3-methyl-4-oxo-N-phenyl-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/no-structure.png)

![Methyl 2-{[3-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-3-oxopropyl]sulfanyl}benzenecarboxylate](/img/structure/B2438900.png)

amine](/img/structure/B2438904.png)